N-(6-((2-((3,5-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
This compound is a pyridazine derivative featuring a thioether bridge connecting a 3,5-dichlorophenylacetamide moiety to a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[6-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O3S/c18-10-6-11(19)8-12(7-10)20-15(24)9-27-16-4-3-14(22-23-16)21-17(25)13-2-1-5-26-13/h1-8H,9H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNFSOOMBWJFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((3,5-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyridazine moiety, and a dichlorophenyl group. The presence of sulfur in the thioether linkage and the carboxamide functionality contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HT-29 (Colon) | 12.7 | Cell cycle arrest (G1 phase) |
| A549 (Lung) | 22.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Targeting Signaling Pathways : It may interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential for therapeutic use.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound’s pyridazine core distinguishes it from analogs like pyrimidin-4(3H)-ones () and 1,4-dihydronicotinamides (). Key structural comparisons include:
Research Findings and Implications
Anti-Inflammatory Potential
highlights that a dichlorophenyl-containing dihydronicotinamide reduced paw edema 2.9-fold more effectively than nimesulide, a benchmark anti-inflammatory drug. By analogy, the target compound’s dichlorophenyl and furan groups may synergize to enhance COX-2 or TNF-α inhibition, though experimental validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
